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molecular formula C6H8O4 B1360125 Methyl 2,4-dioxopentanoate CAS No. 20577-61-1

Methyl 2,4-dioxopentanoate

Cat. No. B1360125
M. Wt: 144.12 g/mol
InChI Key: OMHOEQINEXASKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796253B2

Procedure details

A mixture of methyl acetopyruvate (1.0 g, 6.94 mmol) and benzylhydrazine dihydrochloride (1.49 g, 7.63 mmol) in acetic acid (7 mL) was stirred for 4 h at 90° C. After removal of the solvent (rotavapor), the residue was subjected to MPLC (silica, cyclohexane/ethyl acetate 10:1→2:1, followed by dichloromethane/methanol 10:1). The eluate obtained with dichloromethane/methanol contained the title compound as a crude product. After evaporation of the solvent, this fraction was further purified by preparative HPLC to afford the title compound (260 mg, 17%): 1H NMR (400 MHz, DMSO-d6) δ 12.57 (s, 1H), 7.37-7.27 (m, 3H), 7.12 (d, 2H), 6.53 (s, 1H), 5.36 (s, 2H), 2.22 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
benzylhydrazine dihydrochloride
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][C:5]([C:7]([O:9]C)=[O:8])=O)=O.Cl.Cl.[CH2:13]([NH:20][NH2:21])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)(=O)C>[CH3:1][C:2]1[N:20]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:21]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)CC(=O)C(=O)OC
Name
benzylhydrazine dihydrochloride
Quantity
1.49 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)NN
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred for 4 h at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent (rotavapor)
CUSTOM
Type
CUSTOM
Details
The eluate obtained with dichloromethane/methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC(=NN1CC1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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